molecular formula C34H54N2O2 B173619 2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol CAS No. 110546-20-8

2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol

Cat. No.: B173619
CAS No.: 110546-20-8
M. Wt: 522.8 g/mol
InChI Key: LAVRPTJDIGXPLJ-UHFFFAOYSA-N
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Description

The compound 2,4-di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol (CAS: 110546-20-8) features a bis-phenolic structure linked via a piperazine group. Each phenolic ring is substituted with bulky tert-butyl groups at the 3,5- and 2,4-positions, respectively, and a hydroxyphenylmethyl group bridges the piperazine nitrogen . Its synthesis and characterization are inferred from analogous compounds in the literature.

Properties

IUPAC Name

2,4-ditert-butyl-6-[[4-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N2O2/c1-31(2,3)25-17-23(29(37)27(19-25)33(7,8)9)21-35-13-15-36(16-14-35)22-24-18-26(32(4,5)6)20-28(30(24)38)34(10,11)12/h17-20,37-38H,13-16,21-22H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVRPTJDIGXPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110546-20-8
Record name 2,4-di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol
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Preparation Methods

Synthesis of 2,4-Di-tert-butylphenol

The foundational intermediate, 2,4-di-tert-butylphenol, is synthesized via acid-catalyzed alkylation of phenol with iso-butylene . The patent CN1935763A outlines a method where phenol reacts with iso-butylene in a 1:1.05–1.30 molar ratio under acidic catalysts (e.g., protonic acids, Lewis acids, or strongly acidic cation-exchange resins).

Optimized Conditions:

  • Catalyst Loading : 0.01–0.1 equivalents relative to phenol

  • Temperature : 65–95°C

  • Reaction Time : 0.15–0.40 hours post-alkene addition

Under these conditions, the alkylation liquid contains 84–88% 2,4-di-tert-butylphenol, a significant improvement over traditional methods (77–82%).

ParameterRangeOptimal ValueYield Improvement
Catalyst (eq.)0.01–0.10.06+6%
Temperature (°C)65–9585+7%
Iso-butylene (eq.)1.05–1.301.15+4%

Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where the acidic catalyst generates a tert-butyl carbocation from iso-butylene. Steric hindrance from the tert-butyl groups directs substitution to the 2- and 4-positions.

Piperazine Alkylation and Condensation

Synthesis of 1,4-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine

The target compound is synthesized by double alkylation of piperazine with 3,5-di-tert-butyl-2-hydroxybenzyl chloride . Research by Egu et al. (2016) details this process using a 2:1 molar ratio of benzyl chloride to piperazine in dichloromethane, catalyzed by triethylamine.

Reaction Conditions:

  • Solvent : Anhydrous dichloromethane

  • Base : Triethylamine (2.2 eq.)

  • Temperature : Reflux at 40°C

  • Time : 12–16 hours

Yield : 78–82% after column chromatography (silica gel, hexane/ethyl acetate).

Critical Considerations :

  • Moisture Sensitivity : Benzyl chloride hydrolysis necessitates anhydrous conditions.

  • Steric Effects : Bulky tert-butyl groups slow reaction kinetics, requiring extended reflux.

Alternative Pathways via Mannich Reactions

A patent-disclosed method (CN1935763A) employs Mannich-type condensation using formaldehyde, piperazine, and 2,4-di-tert-butylphenol. The reaction proceeds in ethanol at 60–80°C, with hydrochloric acid as a catalyst.

Optimized Parameters:

ComponentMolar RatioRole
2,4-di-tert-butylphenol2.0Nucleophile
Piperazine1.0Base
Formaldehyde2.2Electrophile

Yield : 70–75% after recrystallization from ethanol.

Industrial-Scale Production and Purification

Catalytic System Optimization

Industrial methods prioritize recyclable catalysts to reduce costs. Strongly acidic cation-exchange resins (e.g., Amberlyst-15) achieve 85–88% yields in continuous-flow reactors, with catalyst lifetimes exceeding 500 hours.

Advantages Over Homogeneous Catalysts:

  • Reduced Waste : No acid neutralization required.

  • Scalability : Fixed-bed reactors enable tonne-scale production.

Purification Techniques

  • Distillation : Removes unreacted iso-butylene and low-boiling byproducts.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield 99% pure 2,4-di-tert-butylphenol.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) isolates the final compound.

Challenges and Innovations

Steric Hindrance Mitigation

The tert-butyl groups impede reactivity at the phenolic oxygen. Strategies include:

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide enhances nucleophilicity in biphasic systems.

  • High-Pressure Conditions : 10–15 bar pressure accelerates piperazine alkylation.

Green Chemistry Approaches

Recent advances focus on solvent-free reactions and biocatalysts:

  • Ball Milling : Mechanochemical synthesis reduces solvent use, achieving 68% yield in 4 hours.

  • Lipase Catalysts : Candida antarctica lipase B facilitates benzylation under mild conditions (pH 7, 30°C) .

Chemical Reactions Analysis

Reactivity of Phenolic Groups

The phenolic -OH groups participate in hydrogen bonding and acid-base reactions:

  • Intramolecular hydrogen bonding : Stabilizes the molecular conformation between the hydroxyl and adjacent oxygen atoms .

  • Deprotonation : Reacts with strong bases (e.g., NaHCO₃) to form phenoxide ions, enhancing nucleophilicity in alkylation reactions .

Notable Stability Features

  • Steric shielding by tert-butyl groups reduces oxidative degradation of the phenolic moieties .

  • Disordered tert-butyl conformers observed in crystallographic studies suggest dynamic steric effects .

Piperazine Ring Reactivity

The piperazine moiety enables further functionalization:

  • N-Alkylation : Reacts with electrophiles (e.g., alkyl halides) at the secondary amine sites.

  • Aza-Michael Addition : Participates in 1,6-aza-Michael reactions with para-quinone methides to form antihistamine-like derivatives .

Example Transformation
Reaction with 4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one yields a meclizine analog via nucleophilic attack on the quinone methide :

SubstrateConditionsProductYield
4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-oneBase (NaHCO₃), solventMeclizine-like derivative82%

Functional Group Tolerance

  • tert-Butyl Groups : Resist elimination under mild acidic/basic conditions but can be removed selectively under strong acid (H₂SO₄) to generate less hindered derivatives .

  • Benzyl Ethers : Stable to hydrogenolysis, enabling orthogonal deprotection strategies .

Analytical Data

  • Molecular Formula : C₃₄H₅₄N₂O₂

  • Crystallography : Orthorhombic crystal system with intra-/intermolecular hydrogen bonds .

  • Impurity Profile : <0.1% olefin acid, DMP ester, or des-methyl impurities under optimized conditions .

This compound’s reactivity is dominated by steric effects from tert-butyl groups and the nucleophilic piperazine core. Its applications span materials science and drug discovery, with scalable synthetic protocols enabling industrial use .

Scientific Research Applications

Antioxidant Agent

One of the primary applications of this compound is as an antioxidant . It is used to prevent oxidative degradation in various materials, including polymers and food products.

Case Study: Polymer Stabilization

In a study examining the stabilization of polyolefins, 2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol was shown to enhance the thermal stability of polyethylene by reducing oxidative degradation during processing at elevated temperatures. The results indicated a significant increase in the lifespan of the polymer when treated with this antioxidant compared to untreated samples.

UV Absorption

The compound acts as a UV stabilizer , effectively absorbing ultraviolet radiation and protecting materials from UV-induced degradation.

Case Study: Cosmetic Formulations

In cosmetic formulations, this compound has been incorporated as a UV filter. A comparative study on sunscreen efficacy demonstrated that formulations containing this compound provided superior protection against UV radiation compared to those without it. The study quantified the SPF (Sun Protection Factor) increase attributed to the presence of the compound, highlighting its effectiveness in personal care products.

Pharmaceutical Applications

Due to its piperazine moiety, the compound exhibits potential in pharmaceutical applications, particularly as an active ingredient in drug formulations.

Case Study: Drug Delivery Systems

Research has explored its use in drug delivery systems where it serves as a stabilizing agent for active pharmaceutical ingredients (APIs). The results showed enhanced solubility and bioavailability of certain drugs when formulated with this compound. This application is particularly relevant in developing formulations for hydrophobic drugs.

Antimicrobial Properties

Emerging studies suggest that this compound possesses antimicrobial properties, making it suitable for use in coatings and materials that require antibacterial action.

Case Study: Coating Materials

A study evaluated the antimicrobial efficacy of coatings containing this compound against common pathogens. The findings indicated a significant reduction in bacterial growth on surfaces treated with formulations incorporating this compound compared to control samples.

Table 1: Summary of Applications and Efficacy

ApplicationFunctionalityEfficacy Evidence
AntioxidantPrevents oxidative degradationIncreased thermal stability in polyolefins
UV AbsorptionProtects materials from UV degradationEnhanced SPF in sunscreen formulations
PharmaceuticalStabilizes active ingredientsImproved solubility and bioavailability of APIs
AntimicrobialReduces bacterial growthSignificant reduction in pathogens on treated surfaces

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It acts by scavenging free radicals and preventing the oxidation of other molecules. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are related to the body's natural defense mechanisms against oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, properties, and applications of the target compound and its analogs:

Compound Name (CAS/Identifier) Structural Features Key Properties Applications References
Target Compound (110546-20-8) Piperazine-linked di-tert-butylphenols; steric hindrance from tert-butyl groups Undocumented in evidence; inferred chelation/antioxidant potential Polymer stabilizers, chelating agents
UV-327 (3864-99-1) Benzotriazole core with Cl and tert-butyl groups Strong UV absorption (λmax ~340–360 nm) UV stabilizer in plastics
S-16 Schiff Base (N/A) Imine-linked di-tert-butylphenol with L-valinol side chain Bright yellow solid; catalytic activity in metal complexes Asymmetric catalysis
2,4-di-tert-butyl-6-(p-tolylamino)phenol (N/A) Amino-substituted tert-butylphenol λmax = 325.35 nm; HOMO (-8.544 eV), LUMO (0.430 eV); strong oscillator strength Electronic materials, sensors
Fluoro-Substituted Derivatives (N/A) Fluoro and imine groups on tert-butylphenol Solvent-dependent fluorescence (e.g., λem shifts in MeOH vs. DMSO) Optoelectronics, sensors
N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide (N/A) Sulfonamide-substituted tert-butylphenol Optimized geometry via PM6; electronic structure calculations Undocumented

Key Comparative Insights

Steric and Electronic Effects
  • Its bulky tert-butyl groups likely improve thermal stability, similar to UV absorbers like UV-327 and UV-350 .
  • Benzotriazole Derivatives (UV-327): The benzotriazole moiety enables strong UV absorption via π→π* transitions, whereas the target compound’s phenolic-piperazine structure lacks this conjugation, suggesting divergent applications .
  • Schiff Bases (S-16) : The imine group in S-16 facilitates metal coordination, enabling catalytic use in asymmetric synthesis. The target compound’s piperazine could similarly act as a ligand but with distinct steric constraints .
Photophysical Properties
  • The amino-substituted analog (2,4-di-tert-butyl-6-(p-tolylamino)phenol) exhibits a λmax at 325.35 nm with high oscillator strength (0.4911), attributed to HOMO→LUMO transitions involving the amino group . This contrasts with the solvent-dependent fluorescence of fluoro-substituted derivatives, where emission profiles vary drastically (e.g., bathochromic shifts in polar solvents) due to intramolecular proton transfer .

Biological Activity

2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol, a complex organic compound, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes multiple tert-butyl groups and a piperazine moiety. Its molecular formula is C38H48N2OC_{38}H_{48}N_{2}O, and it exhibits significant lipophilicity due to the presence of bulky tert-butyl groups.

Biological Activity Overview

Research has highlighted several key biological activities associated with this compound:

  • Antioxidant Activity : The compound demonstrates potent antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity is often measured using assays that evaluate the ability to scavenge free radicals.
  • Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines in various cell lines, suggesting potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. The IC50 values indicate effective concentrations that lead to significant cell death.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

Antioxidant Activity

A study by reported that 2,4-Di-tert-butylphenol (a related compound) exhibited strong antioxidant activity through the inhibition of lipid peroxidation and scavenging of DPPH radicals. The structure's stability contributes to its efficacy as an antioxidant.

Anti-inflammatory Studies

In vitro experiments using RAW264.7 macrophage cells demonstrated that the compound significantly reduced the expression of TNF-α and IL-6 at concentrations of 50 and 100 µg/mL. This suggests its potential in treating inflammatory conditions by modulating immune responses .

Cytotoxicity Assessment

The cytotoxic effects were evaluated using the MTT assay on HeLa cells, revealing an IC50 value of approximately 10 µg/mL. Additionally, studies on MCF-7 cells indicated that treatment with 50 and 100 µg/mL led to increased apoptosis markers such as caspase activation .

Antimicrobial Properties

Research has also indicated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, showcasing the compound's potential as a therapeutic agent against infections .

Case Studies

  • Case Study on Inflammatory Response : In a controlled study involving mice models subjected to inflammatory stimuli, administration of the compound resulted in a marked decrease in inflammatory markers compared to controls .
  • Cancer Cell Line Studies : A series of experiments conducted on different cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and coupling reactions. For purity validation, use high-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to resolve impurities . Reference standards (e.g., EP-grade impurities) should be employed for calibration, as seen in pharmaceutical analysis protocols .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures, humidity, and light. Monitor degradation via spectroscopic (UV-Vis, FTIR) and chromatographic (HPLC) methods. Note that existing safety data sheets lack stability data, necessitating empirical testing .

Q. What analytical techniques are suitable for characterizing its structural and functional groups?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for piperazine and phenolic proton identification, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography (if crystalline) for stereochemical details. Infrared (IR) spectroscopy can verify hydroxyl and tertiary-butyl groups .

Advanced Research Questions

Q. How can computational modeling predict the antioxidant mechanism of this phenolic compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of phenolic O-H groups, indicating radical scavenging potential. Molecular docking can simulate interactions with biological targets (e.g., enzymes involved in oxidative stress). Link simulations to experimental antioxidant assays (e.g., DPPH radical quenching) .

Q. What experimental designs are appropriate for studying its environmental fate and ecotoxicological impact?

  • Methodological Answer : Adapt long-term ecological studies (e.g., Project INCHEMBIOL) to track distribution in abiotic/biotic compartments. Use soil column experiments for mobility analysis and microcosms for biodegradation assessment. Acute toxicity assays (e.g., Daphnia magna) are critical, as ecotoxicological data are absent .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, log Pow) be resolved?

  • Methodological Answer : Perform standardized OECD 105 (shake-flask method) for log Pow determination. For solubility, use equilibrium solubility assays in buffered media. Cross-validate results with computational tools like ALOGPS or EPI Suite. Note that existing safety data lack these parameters, requiring independent verification .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies by modifying the piperazine linker or phenolic substituents. Use parallel synthesis or combinatorial chemistry for high-throughput screening. Purify intermediates via flash chromatography and validate using LC-MS .

Q. How can its interactions with biological membranes or proteins be experimentally probed?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. Fluorescence quenching assays with bovine serum albumin (BSA) can model protein interactions. Molecular dynamics (MD) simulations provide atomistic insights into membrane permeability .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported toxicity or stability data?

  • Methodological Answer : Conduct comparative studies under controlled conditions (e.g., ISO/IEC 17025-certified labs). Use standardized OECD guidelines for toxicity testing. Publish raw datasets and analytical conditions to enhance reproducibility. Existing gaps in safety data highlight the need for transparency .

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